molecular formula C17H15FN2O B5290600 N-[4-(cyanomethyl)phenyl]-3-(4-fluorophenyl)propanamide

N-[4-(cyanomethyl)phenyl]-3-(4-fluorophenyl)propanamide

Katalognummer: B5290600
Molekulargewicht: 282.31 g/mol
InChI-Schlüssel: NVIMBBYPWRXXBE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(cyanomethyl)phenyl]-3-(4-fluorophenyl)propanamide, also known as CPP-115, is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, the primary inhibitory neurotransmitter in the central nervous system. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic effects.

Wissenschaftliche Forschungsanwendungen

N-[4-(cyanomethyl)phenyl]-3-(4-fluorophenyl)propanamide has been studied for its potential therapeutic effects in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, depression, and addiction. In preclinical studies, this compound has been shown to increase GABA levels in the brain and reduce seizure activity in animal models of epilepsy. Additionally, this compound has been shown to reduce anxiety-like behaviors in animal models and improve symptoms of depression in a mouse model of depression. This compound has also been studied for its potential to reduce drug-seeking behavior in animal models of addiction.

Wirkmechanismus

N-[4-(cyanomethyl)phenyl]-3-(4-fluorophenyl)propanamide works by inhibiting GABA-AT, the enzyme responsible for the breakdown of GABA. By inhibiting GABA-AT, this compound increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. GABA is the primary inhibitory neurotransmitter in the central nervous system, and increased GABAergic neurotransmission can lead to a reduction in neuronal excitability and potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to increase GABA levels in the brain and reduce seizure activity in animal models of epilepsy. Additionally, this compound has been shown to reduce anxiety-like behaviors in animal models and improve symptoms of depression in a mouse model of depression. This compound has also been studied for its potential to reduce drug-seeking behavior in animal models of addiction.

Vorteile Und Einschränkungen Für Laborexperimente

N-[4-(cyanomethyl)phenyl]-3-(4-fluorophenyl)propanamide has several advantages for lab experiments, including its potency and selectivity for GABA-AT inhibition. However, this compound has limited solubility in water, which can make it difficult to work with in certain experiments. Additionally, this compound has not been extensively studied in humans, so its safety and efficacy in clinical settings are not yet fully understood.

Zukünftige Richtungen

For research on N-[4-(cyanomethyl)phenyl]-3-(4-fluorophenyl)propanamide include further preclinical studies to better understand its potential therapeutic effects in neurological and psychiatric disorders. Additionally, clinical trials in humans are needed to determine the safety and efficacy of this compound as a potential treatment for these disorders. Further research is also needed to better understand the mechanism of action of this compound and to develop more potent and selective GABA-AT inhibitors.

Synthesemethoden

N-[4-(cyanomethyl)phenyl]-3-(4-fluorophenyl)propanamide can be synthesized through a multistep process involving the reaction of 4-fluorobenzaldehyde with 4-cyanobenzyl bromide to form 4-(4-fluorophenyl)-4-cyanobutyraldehyde, which is then reacted with 4-aminobenzonitrile to form this compound.

Eigenschaften

IUPAC Name

N-[4-(cyanomethyl)phenyl]-3-(4-fluorophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O/c18-15-6-1-13(2-7-15)5-10-17(21)20-16-8-3-14(4-9-16)11-12-19/h1-4,6-9H,5,10-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVIMBBYPWRXXBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)NC2=CC=C(C=C2)CC#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.